Enantiomeric Selectivity in Enzymatic Inhibition: (S)-Isomer vs. (R)-Isomer
While direct biological data for the free base is sparse, the established principle of stereospecific azetidine ether interactions dictates that the (S)-enantiomer (CAS 2088131-64-8) will exhibit divergent biological activity compared to its (R)-counterpart (CAS 2088131-65-9) . For instance, studies on related chiral azetidine derivatives have shown that the (S)-isomer can possess significantly higher inhibitory potency, with IC50 values differing by over an order of magnitude between enantiomers [1]. In the context of dihydroorotase inhibition, the racemic 3-((tetrahydrofuran-3-yl)oxy)azetidine scaffold exhibited an IC50 of 1.80E+5 nM [2]. The individual enantiomers are expected to deviate markedly from this racemic value, with one isomer likely being responsible for the majority of the observed activity.
| Evidence Dimension | IC50 (nM) against dihydroorotase enzyme |
|---|---|
| Target Compound Data | Not individually reported; inferred to differ significantly from racemate |
| Comparator Or Baseline | Racemic 3-((tetrahydrofuran-3-yl)oxy)azetidine: IC50 = 1.80E+5 nM [2] |
| Quantified Difference | Not directly quantifiable; enantiomeric IC50 ratios in related azetidine series have been reported to vary between >10-fold and >100-fold depending on the target [1]. |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme assay at pH 7.37 [2]. |
Why This Matters
This matters for scientific selection as the (S)-enantiomer is the required starting material for synthesizing stereopure drug candidates; using the wrong enantiomer or racemate introduces a confounding variable in biological assays and can derail structure-activity relationship (SAR) studies.
- [1] DeGoey, D. A., et al. (2014). Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. *Journal of Medicinal Chemistry*, 57(24), 10355-10371. View Source
- [2] BindingDB. (2013). SMILES String Search: IC50 Data for Dihydroorotase Inhibition (Assay ID: ChEMBL_4193). Retrieved April 20, 2026. View Source
